3-(Hexanoyloxy)propane-1,2-diyl dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is an ester compound that is often used in scientific research. It is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate typically involves esterification reactions. One common method is the reaction of hexanoic acid with propane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration. The final product is typically purified using industrial-scale distillation or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
Scientific Research Applications
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a model compound in lipid research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific enzymes, altering their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexadecyloxy)propane-1,2-diyl dioleate
- 2-(Decanoyloxy)propane-1,3-diyl dioctanoate
Uniqueness
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is unique due to its specific ester linkage and fatty acid composition. This gives it distinct physical and chemical properties compared to similar compounds. For example, its melting point, solubility, and reactivity may differ significantly from those of 3-(Hexadecyloxy)propane-1,2-diyl dioleate and 2-(Decanoyloxy)propane-1,3-diyl dioctanoate .
Properties
Molecular Formula |
C41H78O6 |
---|---|
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-34-40(43)46-37-38(36-45-39(42)33-30-9-6-3)47-41(44)35-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3 |
InChI Key |
SAYUNMDZOOEJHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.